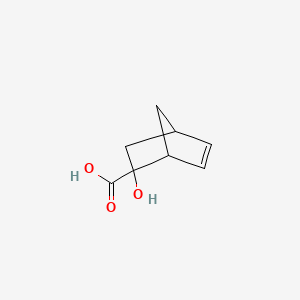

2-Hydroxy-5-norbornene-2-carboxylic acid

Description

2-Hydroxy-5-norbornene-2-carboxylic acid (CAS 120-74-1), also known as bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a bicyclic carboxylic acid with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . It exists as a mixture of endo and exo isomers, with commercial products typically containing a predominant endo isomer (~72%) . The compound is synthesized via Diels-Alder reactions between cyclopentadiene and acrylic acid derivatives, followed by purification steps to isolate isomers . Key applications include its use as a monomer in polymerization reactions (e.g., palladium-catalyzed addition polymerization) and as a precursor for pharmaceuticals, agrochemicals, and specialty esters .

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

InChI |

InChI=1S/C8H10O3/c9-7(10)8(11)4-5-1-2-6(8)3-5/h1-2,5-6,11H,3-4H2,(H,9,10) |

InChI Key |

JSMFWZNMLQZDHK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(C1C=C2)(C(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Polymer Chemistry

Resist Polymers

One of the primary applications of 2-hydroxy-5-norbornene-2-carboxylic acid is in the development of resist polymers used in photolithography. These polymers are crucial in the microelectronics industry for fabricating integrated circuits. The compound serves as a monomer that can be polymerized to create materials with excellent thermal stability, low water absorption, and favorable electrical properties. For instance, studies have shown that polymers derived from this acid exhibit superior performance as photoresists due to their enhanced sensitivity and resolution capabilities .

Synthesis of Polyesters and Polyamides

The carboxylic acid functionality allows for the synthesis of polyesters and polyamides through condensation reactions. These materials are utilized in various applications, including coatings, adhesives, and fibers. The incorporation of the norbornene structure provides these polymers with unique mechanical properties and thermal resistance, making them suitable for high-performance applications .

Pharmaceutical Applications

Drug Delivery Systems

this compound has been explored as a component in drug delivery systems. Its ability to form hydrogels can be advantageous for controlled release formulations. Research indicates that hydrogels made from this compound can encapsulate drugs effectively, allowing for sustained release profiles that enhance therapeutic efficacy while minimizing side effects .

Synthesis of Bioactive Molecules

The compound also serves as a building block in the synthesis of bioactive molecules. For example, its derivatives have been investigated for antimicrobial and anticancer activities. The structural modifications of this compound lead to compounds that demonstrate promising activity against multidrug-resistant pathogens and cancer cell lines . This highlights its potential as a scaffold for developing new therapeutic agents.

Agricultural Applications

Pesticide Formulations

In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its derivatives can enhance the efficacy of active ingredients by improving their solubility and stability in formulations. This application is particularly valuable in creating environmentally friendly agricultural products that reduce chemical runoff and toxicity .

Plant Growth Regulators

The compound has also been studied for its potential role as a plant growth regulator. Research indicates that certain derivatives can influence plant growth by modulating hormonal pathways, thus promoting healthier crop yields under various environmental conditions .

Case Studies

Comparison with Similar Compounds

Isomerism and Stability

- 2-Hydroxy-5-norbornene-2-carboxylic acid exhibits endo/exo isomerism, with the endo isomer being thermodynamically more stable due to reduced steric hindrance .

- Exo-rich esters (e.g., methyl 5-norbornene-2-carboxylate) demonstrate higher reactivity in polymerization due to lower steric constraints .

Thermal Stability

- The compound decomposes at ~250°C (TGA data), comparable to its dicarboxylic anhydride derivative (~230°C ) but lower than ester derivatives (e.g., octyl ester: ~300°C ) .

Reactivity and Catalytic Behavior

Polymerization Performance

- Exo isomers of 5-norbornene-2-carboxylic acid esters exhibit superior polymerization activity. For example, exo-octyl ester achieves Mₙ = 27,500 g/mol at a monomer/catalyst ratio of 300:1, whereas endo-rich mixtures show reduced reactivity .

- Endo isomers hinder palladium catalyst activity due to steric clashes with the bicyclic framework .

Key Research Findings

Catalyst Selectivity : Palladium catalysts (e.g., DCBMP/AgSbF₆) show 3× higher activity for exo esters than endo analogs due to reduced steric hindrance .

Isomer Separation : Chromatographic methods (e.g., HPLC) achieve >95% purity for individual endo/exo isomers, critical for controlled polymerization .

Derivative Applications : The tetrahydrofurfuryl ester derivative is used in UV-curable coatings, leveraging its high thermal stability and low viscosity .

Q & A

Q. What are the established synthetic routes for 2-hydroxy-5-norbornene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis often involves esterification or hydrolysis of norbornene derivatives. For example, methyl 5-norbornene-2-carboxylate is synthesized via acid-catalyzed esterification of 5-norbornene-2-carboxylic acid with methanol and sulfuric acid (17 h reflux in dichloromethane), yielding ~93% product with a 75% exo isomer ratio . Key factors include:

- Catalyst choice : Sulfuric acid is preferred for esterification due to its protonation efficiency.

- Reaction time : Prolonged reflux (e.g., 17 h) ensures complete conversion but may promote isomerization.

- Solvent selection : Dichloromethane aids in stabilizing reactive intermediates.

Post-synthesis, purification via NaHCO₃ washing removes residual acid, and solvent evaporation under reduced pressure minimizes thermal decomposition .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming stereochemistry?

- NMR spectroscopy : ¹H and ¹³C NMR resolve exo/endo isomers by distinct chemical shifts for norbornene protons (e.g., exo protons resonate downfield due to ring strain) .

- X-ray crystallography : Determines absolute configuration and bond angles (e.g., bicyclo[2.2.1]heptene ring geometry) .

- FTIR : Confirms hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) functional groups .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility challenges in aqueous systems necessitate:

- pH adjustment : Deprotonation at alkaline pH (e.g., >9) enhances water solubility via carboxylate formation.

- Co-solvents : Ethanol or acetone (10–20% v/v) improves miscibility for kinetic studies .

Advanced Research Questions

Q. How does stereochemistry (endo vs. exo) influence the reactivity of this compound in Diels-Alder reactions?

The exo isomer exhibits higher reactivity due to reduced steric hindrance at the norbornene bridgehead. For example:

Q. What methodologies are recommended for resolving contradictions in reported reaction yields or product distributions?

- Reproducibility checks : Verify catalyst purity (e.g., trace metals in sulfuric acid may alter isomer ratios) .

- In-situ monitoring : Use HPLC or GC-MS to track intermediate formation and identify side reactions (e.g., decarboxylation at high temperatures) .

- Computational modeling : DFT calculations predict transition states to rationalize exo/endo selectivity discrepancies .

Q. How can advanced chromatographic techniques optimize the separation of this compound from byproducts?

Q. What are the stability considerations for this compound under long-term storage, and how can degradation be mitigated?

- Temperature : Store at –20°C to prevent hydrolysis or oxidation. Room-temperature storage leads to ~5% degradation/month .

- Light exposure : Amber vials reduce photodegradation of the norbornene moiety.

- Moisture control : Desiccants (e.g., silica gel) prevent carboxylic acid dimerization .

Methodological Guidelines

Q. What protocols are recommended for handling air-sensitive reactions involving this compound?

Q. How do solvent polarity and proticity affect the acid’s catalytic activity in esterification or condensation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.